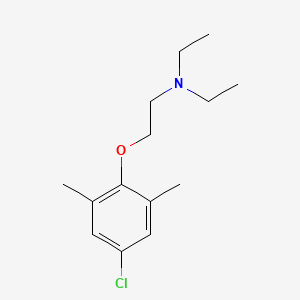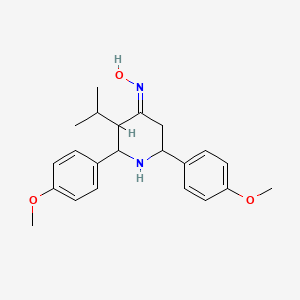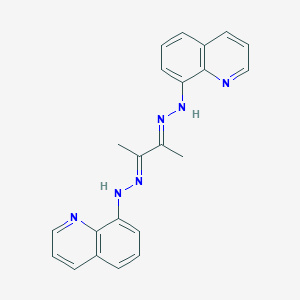
2-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylethanamine is a chemical compound that belongs to the class of amine compounds. It is commonly referred to as Clenbuterol and is widely used in scientific research applications. Clenbuterol has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Mechanism of Action
Clenbuterol works by stimulating the beta-2 adrenergic receptors, which are located in various tissues, including smooth muscle, heart, and liver. This stimulation leads to an increase in cAMP production, which activates PKA. PKA then phosphorylates various proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Clenbuterol has various biochemical and physiological effects, including increased metabolic rate, increased fat metabolism, and increased protein synthesis. It has also been found to have anti-inflammatory and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
Clenbuterol has several advantages for lab experiments, including its ability to stimulate beta-2 adrenergic receptors, its ability to increase cAMP production, and its ability to activate PKA. However, it also has limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for research involving Clenbuterol. One area of research is the development of new drugs that target beta-2 adrenergic receptors. Another area of research is the investigation of the anti-inflammatory and anti-apoptotic effects of Clenbuterol. Additionally, research could focus on the potential use of Clenbuterol in the treatment of various diseases, including asthma and chronic obstructive pulmonary disease.
Synthesis Methods
Clenbuterol is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dimethylphenol with diethylamine, followed by the addition of ethylene oxide. The resulting product is then purified to obtain Clenbuterol.
Scientific Research Applications
Clenbuterol has been extensively used in scientific research for its ability to stimulate beta-2 adrenergic receptors. This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA is involved in various cellular processes, including metabolism, gene expression, and cell proliferation.
Properties
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-14-11(3)9-13(15)10-12(14)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBMTSTDYHGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)





